molecular formula C18H19N3O3 B1263326 Ainuovirine

Ainuovirine

Cat. No.: B1263326
M. Wt: 325.4 g/mol
InChI Key: AYPIJAMXGVYYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of KM-023 involves several steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is produced on an industrial scale by Kainos Medicine, Inc., and is available for research purposes .

Mechanism of Action

KM-023 exerts its effects by inhibiting the reverse transcriptase enzyme of human immunodeficiency virus type 1. This inhibition prevents the conversion of viral RNA into DNA, thereby blocking the replication of the virus . The molecular targets of KM-023 include the reverse transcriptase enzyme and the viral RNA. The pathways involved in its mechanism of action are primarily related to the inhibition of viral replication .

Comparison with Similar Compounds

KM-023 is compared with other non-nucleoside reverse transcriptase inhibitors such as efavirenz and rilpivirine. Unlike these compounds, KM-023 has shown a better safety profile with fewer side effects . It also demonstrates similar antiviral effects at lower doses, making it a more potent and safer alternative. Other similar compounds include nevirapine and etravirine.

Biological Activity

Ainuovirine (ANV) is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV-1. Its biological activity has been the subject of extensive research, particularly focusing on its efficacy, safety, and pharmacokinetics compared to existing therapies such as efavirenz (EFV). This article reviews the biological activity of this compound, highlighting key research findings, clinical trial results, and implications for treatment regimens.

This compound operates by inhibiting the reverse transcriptase enzyme critical for HIV replication. It binds to the enzyme's active site, preventing the conversion of viral RNA into DNA, thereby halting viral replication. Preclinical studies have demonstrated that ANV exhibits potent antiviral activity against various HIV strains in vitro and shows a synergistic effect when combined with other antiretroviral agents like lamivudine (3TC) and tenofovir disoproxil fumarate (TDF) .

Clinical Efficacy

Phase 3 Clinical Trials : A significant phase 3 trial compared ANV with EFV in treatment-naïve HIV-1-positive adults. Results indicated that at week 48, 87% of participants on ANV achieved HIV-1 RNA levels below 50 copies/mL, demonstrating non-inferiority to EFV . The efficacy was maintained over a 96-week period, with 92.5% of participants remaining virologically suppressed in the ANV group .

Lipid Profile Improvements : ANV has shown favorable effects on lipid profiles compared to EFV. Participants receiving ANV exhibited lower total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels, alongside increased high-density lipoprotein cholesterol (HDL-C) levels . This is crucial as lipid abnormalities are a common side effect of many antiretroviral therapies.

Safety Profile

This compound's safety profile is notably favorable. In clinical trials, adverse events (AEs) related to liver function, neuropsychiatric symptoms, and skin rashes were less frequent in the ANV group compared to those receiving EFV . This reduced incidence of side effects makes ANV a promising option for patients who may be sensitive to the neurotoxic effects associated with first-generation NNRTIs.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is primarily metabolized by CYP2C19, suggesting a lower potential for drug-drug interactions compared to other antiretrovirals metabolized by CYP3A4 . The peak plasma concentrations are typically reached within 1-4 hours post-dosing, with a half-life that supports once-daily dosing regimens .

Comparative Studies

Several studies have reinforced ANV's position as an effective alternative to EFV:

  • Efficacy Comparison : In a cohort study involving both treatment-naive and experienced patients, ANV showed superior virologic suppression rates compared to EFV, particularly in patients with high baseline viral loads .
  • Longitudinal Assessments : Long-term studies indicate that transitioning from EFV to ANV can lead to improved virologic outcomes and better management of lipid profiles over time .

Summary of Key Findings

Parameter This compound (ANV) Efavirenz (EFV)
Virologic Suppression at Week 48 87% (<50 copies/mL)91.7% (<50 copies/mL)
Adverse Events Fewer liver toxicities and neuropsychiatric symptomsHigher incidence of neuropsychiatric symptoms
Lipid Profile Improvement Lower TC and LDL-C; higher HDL-CIncreased TC and LDL-C
Metabolism Primarily via CYP2C19Primarily via CYP3A4

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

3-(3-ethyl-2,6-dioxo-5-propan-2-ylpyrimidine-4-carbonyl)-5-methylbenzonitrile

InChI

InChI=1S/C18H19N3O3/c1-5-21-15(14(10(2)3)17(23)20-18(21)24)16(22)13-7-11(4)6-12(8-13)9-19/h6-8,10H,5H2,1-4H3,(H,20,23,24)

InChI Key

AYPIJAMXGVYYRQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=O)NC1=O)C(C)C)C(=O)C2=CC(=CC(=C2)C#N)C

Synonyms

3-(3-ethyl-5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-5-methylbenzonitrile
KM-023

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 6-(3-bromo-5-methylbenzoyl)-5-isopropylpyrimidine-2,4(1H,3H)-dione (2.14 kg, 6.09 mol) in anhydrous DMF (5 L) under nitrogen, were added zinc cyanide (428 g), DPPF (73 g), and Pd2dba3 (56 g), in this order. The mixture was heated to 110-120° C. and stirred vigorously for 2 hours. After cooling to room temperature, K2CO3 (1.88 kg) and iodoethane (1.15 L, 14.31 mol) were added to the mixture. The mixture was heated to 60-65° C. and stirred for 18 hours. After cooling to room temperature, the mixture was diluted with water (20 L). The precipitate was collected by filtration, washed with water (10 L) and then dissolved in dichloromethane (30 L). The solution was washed with water (10 L), 2N-HCl (10 L), dried with anhydrous magnesium sulfate (1 kg), and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography (eluent: ethyl acetate/dichloromethane, 1:9) to afford 3-(3-ethyl-5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-5-methylbenzonitrile (951 g, 2.92 mol, 48%) as a white solid.
Quantity
2.14 kg
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
428 g
Type
catalyst
Reaction Step One
Name
Quantity
73 g
Type
catalyst
Reaction Step One
Quantity
56 g
Type
catalyst
Reaction Step One
Name
Quantity
1.88 kg
Type
reactant
Reaction Step Two
Quantity
1.15 L
Type
reactant
Reaction Step Two
Name
Quantity
20 L
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.